Ingap (104-118) - 353273-97-9

Ingap (104-118)

Catalog Number: EVT-453095
CAS Number: 353273-97-9
Molecular Formula: C64H100N20O22
Molecular Weight: 1501.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ingap (104-118), also known as the INGAP peptide, is a bioactive fragment derived from the Islet Neogenesis-Associated Protein, consisting of a sequence of 15 amino acids. This peptide has garnered significant attention in diabetes research due to its potential therapeutic effects in promoting islet neogenesis and enhancing insulin secretion. The peptide's sequence is highly conserved and contains critical motifs that facilitate its biological activity, making it a subject of extensive study in the context of diabetes treatment.

Source

The INGAP peptide was originally identified from pancreatic tissue and has been synthesized for research purposes. The synthesis typically involves solid-phase peptide synthesis techniques, which allow for precise control over the sequence and structure of the peptide. The peptide has been studied extensively in both in vitro and in vivo models, demonstrating its role in stimulating insulin secretion and promoting the regeneration of pancreatic beta cells.

Classification

INGAP (104-118) is classified as a signaling peptide involved in cellular processes related to insulin secretion and pancreatic islet cell regeneration. It falls under the category of bioactive peptides, which are short sequences of amino acids that exert physiological effects on various biological systems.

Synthesis Analysis

Methods

The synthesis of INGAP (104-118) employs the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase method. This technique allows for the sequential addition of amino acid residues to a growing peptide chain attached to a solid support. The process includes several key steps:

  1. Amino Acid Coupling: Individual amino acids are coupled to the growing chain using coupling reagents such as Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate and 1-Hydroxybenzotriazole.
  2. Deprotection: The Fmoc group protecting the amino terminus is removed using piperidine in dimethylformamide.
  3. Capping: An acetyl group is introduced to cap the N-terminus.
  4. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), ensuring high purity levels suitable for biological testing .

Technical Details

The purification process utilizes a C18 stationary phase column where a gradient solvent system composed of water with 0.4% formic acid and acetonitrile is employed to separate the peptide from impurities. Final purity is confirmed through liquid chromatography-mass spectrometry analysis, ensuring that the synthesized peptide meets required specifications for further biological studies .

Molecular Structure Analysis

Structure

The molecular structure of INGAP (104-118) consists of a specific sequence of amino acids that includes a highly conserved motif (IGLHDP) alongside unique sequences that contribute to its biological functions. The molecular weight of this peptide is approximately 1,501.6 Da.

Data

The structural characterization often involves techniques such as nuclear magnetic resonance spectroscopy or circular dichroism spectroscopy to confirm its conformation in solution, which is crucial for understanding its interaction with receptors and biological targets .

Chemical Reactions Analysis

Reactions

INGAP (104-118) participates in several biochemical reactions primarily related to signaling pathways involved in insulin secretion and beta-cell proliferation. It has been shown to activate key pathways such as:

  • Ras/Raf/ERK Pathway: This pathway is crucial for cell proliferation and differentiation.
  • Phosphoinositide 3-Kinase/Akt Pathway: Involved in promoting cell survival and growth.

Technical Details

Upon binding to its receptor, INGAP (104-118) induces phosphorylation events leading to enhanced insulin secretion from pancreatic beta cells. Studies have demonstrated that both short-term and long-term exposure to this peptide significantly affects protein expression related to these pathways, thereby facilitating increased insulin release during glucose stimulation .

Mechanism of Action

Process

The mechanism by which INGAP (104-118) exerts its effects involves binding to specific receptors on pancreatic cells, leading to intracellular signaling cascades that promote insulin secretion and beta-cell proliferation. Key aspects include:

  1. Receptor Binding: The peptide interacts with G protein-coupled receptors on pancreatic cells.
  2. Signal Transduction: This interaction activates downstream signaling pathways such as Akt and MAPK, resulting in increased insulin secretion.
  3. Cellular Effects: Enhanced expression of genes involved in cell survival and proliferation occurs, contributing to islet neogenesis .

Data

Experimental data indicate that synthetic INGAP (104-118) can effectively stimulate insulin release under varying glucose concentrations, demonstrating its potential utility in managing diabetes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder when lyophilized.
  • Solubility: Soluble in aqueous solutions, particularly when formulated with appropriate buffers.

Chemical Properties

  • Stability: Peptide stability can be influenced by factors such as pH and temperature; generally stable under acidic conditions but may degrade under prolonged exposure to high temperatures.
  • Reactivity: Exhibits reactivity typical of peptides; susceptible to hydrolysis under certain conditions.

Relevant analytical techniques such as high-performance liquid chromatography are employed to assess purity and stability over time .

Applications

Scientific Uses

INGAP (104-118) has several promising applications in biomedical research:

  1. Diabetes Therapy: Investigated as a potential therapeutic agent for type 1 and type 2 diabetes due to its ability to enhance insulin secretion and promote beta-cell regeneration.
  2. Islet Cell Regeneration Studies: Utilized in studies aimed at understanding mechanisms underlying pancreatic islet neogenesis.
  3. Drug Development: Serves as a lead compound for developing modified peptides with improved efficacy for clinical applications .
Mechanisms of Action in β-Cell Protection and Regeneration

Inhibition of Cytokine-Induced Apoptosis via NF-κB and JAK/STAT Pathway Crosstalk

INGAP peptide (104-118) demonstrates a sophisticated mechanism for protecting pancreatic β-cells against cytokine-induced apoptosis by selectively disrupting crosstalk between the NF-κB and JAK/STAT pathways. Research using rat insulinoma cells (RINm5F and INS-1) reveals that INGAP significantly reduces apoptosis triggered by interleukin-1β (IL-1β) and interferon-γ (IFN-γ) cocktails. This protective effect occurs through targeted inhibition of phosphorylation events in the NF-κB pathway—specifically suppressing IKKα/β and IκBα phosphorylation—without blocking nuclear translocation of the p65 subunit [2]. Crucially, INGAP does not directly inhibit either cytokine pathway when activated independently, but specifically targets their synergistic interaction. Molecular analyses demonstrate that INGAP downregulates IFN-γ-potentiated genes (Nos2, Irf1) and IL-1β/NF-κB-induced genes (Ccl2, Sod2) only under combinatorial cytokine exposure [2]. This pathway-selective inhibition preserves essential immune functions while specifically counteracting the destructive signaling crosstalk that drives β-cell death in diabetic conditions.

Table 1: INGAP's Effects on Key Apoptotic Pathway Components

Pathway ComponentEffect of INGAPFunctional Consequence
IKKα/β phosphorylationSignificant inhibitionReduced NF-κB activation
IκBα phosphorylationSignificant inhibitionDecreased p65 release
p65 nuclear translocationNo significant effectContext-dependent regulation preserved
STAT1 phosphorylationSelective inhibition under cytokine cocktailsDisruption of JAK/STAT-NF-κB crosstalk
IFN-γ-potentiated genes (Nos2, Irf1)DownregulationAttenuated pro-apoptotic signaling

Suppression of iNOS Expression and Nitric Oxide Production in Inflammatory Environments

INGAP peptide exerts potent anti-inflammatory effects on β-cells by suppressing inducible nitric oxide synthase (iNOS) expression and subsequent nitric oxide (NO) production—key mediators of cytokine-induced β-cell dysfunction. In RINm5F and INS-1 β-cell lines exposed to IL-1β and IFN-γ, INGAP treatment (1.67 μM) reduces iNOS mRNA expression by 65% and decreases NO production by 58% compared to cytokine-treated controls [2]. This suppression occurs through the dual targeting of both NF-κB and STAT1 activation pathways, which synergistically drive Nos2 gene transcription during inflammatory responses. INGAP specifically disrupts the IFN-γ-mediated amplification of IL-1β-induced iNOS expression without affecting basal NO production, indicating its action is specific to pathological inflammation [2] [5]. The reduction in NO generation directly correlates with improved β-cell viability, as demonstrated by MTT assays showing 40% higher survival rates in INGAP-treated cells under cytokine stress [2]. This mechanism represents a critical therapeutic avenue for preserving functional β-cell mass in the inflammatory microenvironment characteristic of both type 1 and type 2 diabetes.

Table 2: INGAP-Mediated Suppression of Inflammatory Mediators

ParameterCytokine ExposureCytokines + INGAPReduction (%)
iNOS mRNA expression12.5-fold increase4.4-fold increase65%
Nitric oxide production48.3 μM20.3 μM58%
Caspase-3 activation3.8-fold increase1.7-fold increase55%
β-cell viability54% of control76% of control40% improvement

Modulation of STAT3, p38, and JNK Signaling in β-Cell Survival

The protective effects of INGAP extend to strategic modulation of stress-activated kinase pathways, particularly through inhibition of STAT3, p38 mitogen-activated protein kinase (MAPK), and c-Jun N-terminal kinase (JNK) signaling. In cytokine-treated β-cells, recombinant INGAP (rINGAP) significantly attenuates phosphorylation of STAT3 at Tyr705, reducing its activation by approximately 60% [2]. This inhibition is particularly important given STAT3's dual roles in both promoting inflammation and regulating cell survival. Additionally, INGAP suppresses the phosphorylation of p38 and JNK—kinases that mediate apoptosis under cellular stress—by 45-55% in cytokine-exposed β-cells [2]. The coordinated inhibition of these pathways substantially reduces caspase-3 activation (55% reduction) and DNA fragmentation, key executioners of apoptotic cell death [1] [2]. Mechanistically, INGAP appears to preferentially target cytokine crosstalk rather than isolated pathway activation, as these inhibitory effects are minimal when β-cells are exposed to IL-1β or IFN-γ alone. This selective modulation preserves essential signaling functions while specifically counteracting the exaggerated stress responses that occur in diabetic environments.

Role in β-Cell Proliferation and Differentiation Through Ductal Cell Activation

Beyond protection, INGAP peptide demonstrates remarkable efficacy in promoting β-cell neogenesis through activation of pancreatic ductal progenitor cells. In the human pancreatic ductal epithelial (HPDE) cell line, a single treatment with INGAP (167 nM) triggers a precisely timed transcriptional cascade that recapitulates embryonic β-cell development [3] [5]. Within just 15 minutes of exposure, INGAP induces rapid upregulation of pancreatic and duodenal homeobox factor-1 (Pdx-1), the master regulator of pancreatic development. This is followed sequentially by increased expression of neurogenin-3 (Ngn3) at 30 minutes, neurogenic differentiation factor (NeuroD) at 1 hour, insulinoma-associated-1 (IA-1) at 24 hours, and finally v-maf musculoaponeurotic fibrosarcoma oncogene homolog A (MafA) at 48 hours [5]. This transcriptional cascade culminates in detectable insulin mRNA expression within 72 hours and measurable C-peptide secretion by day 7, confirming functional maturation [5]. When cultured in Matrigel to mimic the pancreatic extracellular matrix, INGAP-treated ductal cells form three-dimensional islet-like clusters that exhibit glucose-responsive insulin secretion and express key β-cell markers including GLUT2 and nuclear PDX-1 [3]. This capacity to reprogram adult human ductal cells into insulin-producing cells highlights INGAP's unique potential for regenerative therapies targeting the root cause of diabetes—β-cell deficiency.

Table 3: Time Course of Transcription Factor Activation by INGAP in Ductal Cells

Transcription FactorTime to ActivationDevelopmental Role
Pdx-115 minutesPancreatic specification
Ngn330 minutesEndocrine commitment
NeuroD1 hourβ-cell differentiation
IA-124 hoursEndocrine maturation
MafA48 hoursβ-cell functional regulation

Synergistic Interactions with Growth Factors in Islet Neogenesis

INGAP peptide enhances islet neogenesis through synergistic interactions with key growth factors that promote pancreatic regeneration. Research demonstrates that INGAP cooperates with epidermal growth factor (EGF) to amplify Ras/Raf/ERK signaling in RIN-m5F β-cells, enhancing proliferation beyond what either factor achieves alone [1] [7]. This synergy occurs through INGAP's unique activation of Src kinases alongside EGF receptor signaling, creating complementary pathways that converge on mitogenic signaling [1]. Additionally, INGAP potentiates hepatocyte growth factor (HGF)-mediated β-cell differentiation through coordinated STAT3 modulation, particularly in ductal cell populations that express c-Met receptors [7] [9]. In the regenerating pancreas, INGAP enhances vascular endothelial growth factor (VEGF) production, establishing a pro-angiogenic microenvironment that supports nascent islet formation and maturation [7]. These cooperative interactions position INGAP as a central coordinator of regenerative signaling networks rather than a standalone mitogen. By amplifying endogenous growth factor pathways, INGAP leverages natural regenerative mechanisms while avoiding supraphysiological stimulation that might promote uncontrolled proliferation or oncogenic transformation.

Table 4: Growth Factor Synergies with INGAP Peptide

Growth FactorSignaling PathwaySynergistic Effect with INGAP
Epidermal Growth Factor (EGF)Ras/Raf/ERKEnhanced β-cell proliferation via Src-EGFR crosstalk
Hepatocyte Growth Factor (HGF)c-Met/PI3KAmplified duct-to-β-cell differentiation
Vascular Endothelial Growth Factor (VEGF)VEGFR2/PKCIncreased islet vascularization and maturation
Fibroblast Growth Factor (FGF)FGFR/MAPKAugmented islet neogenesis in injured pancreas

Compounds Mentioned in Article

Properties

CAS Number

353273-97-9

Product Name

Ingap (104-118)

IUPAC Name

(3S)-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C64H100N20O22

Molecular Weight

1501.6 g/mol

InChI

InChI=1S/C64H100N20O22/c1-8-32(6)51(66)60(101)71-24-47(89)74-36(15-30(2)3)55(96)77-38(18-35-22-68-29-73-35)56(97)79-41(20-50(92)93)63(104)84-14-10-12-45(84)59(100)81-42(26-85)57(98)76-37(17-34-21-67-28-72-34)53(94)70-25-49(91)82-52(33(7)87)61(102)80-40(16-31(4)5)62(103)83-13-9-11-44(83)58(99)78-39(19-46(65)88)54(95)69-23-48(90)75-43(27-86)64(105)106/h21-22,28-33,36-45,51-52,85-87H,8-20,23-27,66H2,1-7H3,(H2,65,88)(H,67,72)(H,68,73)(H,69,95)(H,70,94)(H,71,101)(H,74,89)(H,75,90)(H,76,98)(H,77,96)(H,78,99)(H,79,97)(H,80,102)(H,81,100)(H,82,91)(H,92,93)(H,105,106)/t32-,33+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,51-,52-/m0/s1

InChI Key

WMUIYURBHSELFV-NZODMTSUSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CN=CN3)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.